molecular formula C10H11NO2 B2404162 (7-methoxy-1H-indol-2-yl)methanol CAS No. 30464-83-6

(7-methoxy-1H-indol-2-yl)methanol

Cat. No.: B2404162
CAS No.: 30464-83-6
M. Wt: 177.203
InChI Key: PXUQJNBVONMHOX-UHFFFAOYSA-N
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Description

(7-Methoxy-1H-indol-2-yl)methanol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The methoxy group at the 7th position and the methanol group at the 2nd position of the indole ring contribute to the unique properties of this compound.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular processes . For example, some indole derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Biochemical Pathways

For instance, some indole derivatives have been reported to have antiviral activity, potentially affecting viral replication pathways . Other indole derivatives have demonstrated anti-inflammatory activity, possibly by modulating inflammatory signaling pathways .

Pharmacokinetics

The physiochemical properties of a similar indole derivative were predicted to be good for a drug-like molecule . This suggests that (7-methoxy-1H-indol-2-yl)methanol may also have favorable ADME properties, potentially leading to good bioavailability.

Result of Action

For example, some indole derivatives have been shown to inhibit the production of reactive oxygen species (ROS) and inflammation .

Action Environment

It is known that the activity of indole derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methoxy-1H-indol-2-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-1H-indol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 3 and 5 due to the electron-donating effect of the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 7-methoxy-1H-indole-2-carboxylic acid.

Scientific Research Applications

(7-Methoxy-1H-indol-2-yl)methanol has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    7-Methoxyindole: Lacks the methanol group at the 2nd position.

    Indole-3-carbinol: Contains a hydroxymethyl group at the 3rd position instead of the 2nd position.

Uniqueness

(7-Methoxy-1H-indol-2-yl)methanol is unique due to the specific positioning of the methoxy and methanol groups, which confer distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

(7-methoxy-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9-4-2-3-7-5-8(6-12)11-10(7)9/h2-5,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUQJNBVONMHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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